molecular formula C9H9BrFNO B1368527 2-Bromo-N-ethyl-5-fluorobenzamide CAS No. 951884-09-6

2-Bromo-N-ethyl-5-fluorobenzamide

Cat. No.: B1368527
CAS No.: 951884-09-6
M. Wt: 246.08 g/mol
InChI Key: KLALFQDFOJUXEX-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-5-fluorobenzamide is a chemical compound with the molecular formula C₉H₉BrFNO and a molecular weight of 246.08 g/mol. It features a benzene ring substituted with a bromine atom at the 2nd position, a fluorine atom at the 5th position, and an amide group (C=O-NH-) attached to an ethyl group at the nitrogen atom. This compound is primarily used for research purposes and has not been extensively studied for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-5-fluorobenzamide typically involves the following steps:

    Bromination: The starting material, 5-fluorobenzamide, undergoes bromination at the 2nd position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amidation: The brominated intermediate is then reacted with ethylamine under controlled conditions to form the final product, this compound.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-5-fluorobenzamide can undergo several types of chemical reactions:

    Hydrolysis: The amide bond can be hydrolyzed by water or enzymes, resulting in the formation of benzoic acid and ethylamine.

    Substitution Reactions: The bromine atom at the 2nd position is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.

    Substitution Reactions: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Major Products

    Hydrolysis: Benzoic acid and ethylamine.

    Substitution Reactions: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed hydrolysis reactions due to its amide bond.

    Medicine: While not extensively studied, it could be explored for its potential pharmacological properties.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The specific mechanism of action for 2-Bromo-N-ethyl-5-fluorobenzamide is not well-documented. its structure suggests that it could interact with biological molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The presence of the bromine and fluorine atoms may also influence its reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-ethylbenzamide: Lacks the fluorine atom at the 5th position, which may affect its electronic properties and reactivity.

    2-Bromo-N-methyl-5-fluorobenzamide: Similar structure but with a methyl group instead of an ethyl group, potentially altering its solubility and lipophilicity.

    2-Bromo-N-ethyl-4-fluorobenzamide: Fluorine atom at the 4th position instead of the 5th, which may influence its chemical behavior and interactions.

Uniqueness

2-Bromo-N-ethyl-5-fluorobenzamide is unique due to its specific substitution pattern on the benzene ring, which can significantly impact its electronic properties and reactivity. The combination of bromine and fluorine atoms, along with the ethylamide group, makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-bromo-N-ethyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLALFQDFOJUXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640962
Record name 2-Bromo-N-ethyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-09-6
Record name 2-Bromo-N-ethyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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